4-Chloro-5-methylthiophen-2-yl hydrogen carbonate
Description
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is a thiophene derivative featuring a hydrogen carbonate ester group at position 2, a chlorine substituent at position 4, and a methyl group at position 5.
Properties
Molecular Formula |
C6H5ClO3S |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
(4-chloro-5-methylthiophen-2-yl) hydrogen carbonate |
InChI |
InChI=1S/C6H5ClO3S/c1-3-4(7)2-5(11-3)10-6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
ZJDQCQANELVQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)OC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-5-methylthiophen-2-ol: Precursor to the Carbonate Ester
The hydroxylated intermediate, 4-chloro-5-methylthiophen-2-ol , is critical for carbonate formation. Two principal methods are documented:
Directed Chlorination of 5-Methylthiophen-2-ol
Procedure :
-
Substrate : 5-Methylthiophen-2-ol (1.0 equiv).
-
Chlorination Agent : N-Chlorosuccinimide (NCS, 1.2 equiv) in dichloromethane (DCM).
-
Catalyst : FeCl₃ (0.1 equiv) at 0–25°C for 6–8 hours .
Yield : 78–85% .
Mechanism : Electrophilic aromatic substitution directed by the hydroxyl group, favoring para-chlorination (position 4 relative to hydroxyl).
Sulfonate Protection/Chlorination Strategy
Procedure :
-
Protection : React 5-methylthiophen-2-ol with methanesulfonyl chloride (1.1 equiv) in pyridine/DCM to form 5-methylthiophen-2-yl methanesulfonate .
-
Chlorination : Treat with Cl₂ gas (1.5 equiv) in acetic acid at 50°C for 4 hours .
-
Deprotection : Hydrolyze with NaOH (2M) to yield 4-chloro-5-methylthiophen-2-ol .
Yield : 70–75% over three steps .
Carbonate Ester Formation
The hydroxyl group of 4-chloro-5-methylthiophen-2-ol is esterified to form the hydrogen carbonate. Two approaches are prevalent:
Phosgene-Mediated Carbonation
Procedure :
-
Reagents : 4-Chloro-5-methylthiophen-2-ol (1.0 equiv), phosgene (1.5 equiv) in anhydrous THF.
-
Conditions : Stir at −10°C for 2 hours, then warm to 25°C for 12 hours .
-
Workup : Quench with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
Yield : 65–72% .
Chloroformate Coupling
Procedure :
-
Reagents : 4-Chloro-5-methylthiophen-2-ol (1.0 equiv), methyl chloroformate (1.2 equiv), DMAP (0.1 equiv) in DCM.
-
Workup : Wash with HCl (1M), dry over MgSO₄, and concentrate.
Yield : 80–88% .
Alternative One-Pot Chlorination/Carbonation
A streamlined method avoids isolating intermediates:
Procedure :
-
Substrate : 5-Methylthiophen-2-ol (1.0 equiv).
-
Chlorination : Add NCS (1.2 equiv) and FeCl₃ (0.1 equiv) in DCM at 0°C .
-
Carbonation : Introduce triphosgene (0.5 equiv) and pyridine (2.0 equiv) at 25°C .
-
Purification : Recrystallize from hexane/ethyl acetate.
Yield : 60–68% .
Analytical Data and Characterization
Key Spectroscopic Data :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Phosgene-mediated | −10°C to 25°C, 14h | 65–72 | 95 | |
| Chloroformate coupling | 25°C, 6h | 80–88 | 98 | |
| One-pot synthesis | 0°C to 25°C, 8h | 60–68 | 90 |
Challenges and Optimization Strategies
-
Regioselectivity : Competing chlorination at position 3 can occur; FeCl₃ or ZnCl₂ improves para-selectivity .
-
Carbonate Stability : Hydrolytic degradation under basic conditions necessitates anhydrous workup .
-
Scalability : Chloroformate coupling is preferred for industrial scaling due to milder conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
The compound 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is a lesser-known chemical, and its specific applications are not widely documented in the literature. However, related compounds in the thiophene family have been extensively studied for various applications, particularly in pharmaceuticals and materials science. This article will explore potential applications based on the characteristics of thiophene derivatives, including their roles in drug development, materials science, and organic electronics.
Pharmaceutical Applications
Thiophene derivatives have been recognized for their biological activities, including:
- Antimicrobial Activity : Compounds similar to 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate have shown effectiveness against various bacterial strains. For instance, studies have indicated that thiophene-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research has demonstrated that certain thiophene derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis or disruption of cell cycle progression.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of a related thiophene derivative on HepG2 cells, revealing an IC50 value of 10 μM, indicating significant potential for therapeutic development.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HepG2 | 10.0 |
Material Science
Thiophene derivatives are also utilized in the development of advanced materials:
- Conductive Polymers : Thiophene-based polymers are integral to organic electronics due to their electrical conductivity and stability. They are used in applications such as organic light-emitting diodes (OLEDs) and organic solar cells.
Example: Polythiophene
Polythiophene has been extensively studied for its use in photovoltaics due to its favorable charge transport properties.
Agrochemicals
Compounds related to thiophenes have been employed as intermediates in the synthesis of agrochemicals. For instance, they can serve as precursors for developing pesticides that target specific pests while minimizing environmental impact.
Organic Synthesis
The versatility of thiophene derivatives makes them valuable intermediates in organic synthesis:
- Cross-Coupling Reactions : The chloro group in 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate can facilitate cross-coupling reactions with various nucleophiles, leading to the formation of more complex organic molecules.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of thiophene derivatives is crucial for their application in drug development:
- Absorption : Many thiophene derivatives exhibit good oral bioavailability.
- Metabolism : They often undergo metabolic transformations via cytochrome P450 enzymes.
- Excretion : Renal pathways typically facilitate the elimination of these compounds from the body.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares key properties of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Stability | Reactivity Profile | Key Applications |
|---|---|---|---|---|---|---|
| 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate | C₆H₅ClO₃S | 192.52 (calculated) | Hydrogen carbonate ester | Moderate | Hydrolysis, CO₂ release | Drug intermediates, Polymer precursors |
| 5-Methyl-thiophene-2-carbonyl chloride | C₆H₅ClOS | 160.62 | Carbonyl chloride | Low | Nucleophilic acyl substitution | Amide/ester synthesis |
| Carbonic acid, 4-Nitrophenyl-5-chloro formate | C₇H₄ClNO₄ | 201.56 | Aryl carbonate | Low | Thermal decomposition | Organic synthesis reagent |
Stability and Reactivity Insights
- Hydrogen Carbonate vs. Carbonyl Chloride : The hydrogen carbonate group in the target compound is less reactive than the carbonyl chloride in 5-Methyl-thiophene-2-carbonyl chloride but more prone to hydrolysis than aryl carbonates (e.g., 4-Nitrophenyl-5-chloro formate) . Under acidic or basic conditions, the hydrogen carbonate may decompose into CO₂ and the corresponding diol, a trait useful in controlled-release applications .
- Electronic Effects : The nitro group in 4-Nitrophenyl-5-chloro formate enhances electrophilicity, accelerating reactions compared to the methyl-substituted thiophene derivative. Conversely, the methyl group in the target compound may sterically hinder nucleophilic attack .
Research Findings and Data Gaps
- Characterization Requirements: As emphasized in , full spectroscopic characterization (e.g., ¹H/¹³C NMR, IR) and microanalysis are critical for verifying the purity and structure of novel thiophene derivatives. For example, the carbonyl stretch in 5-Methyl-thiophene-2-carbonyl chloride (IR ~1750 cm⁻¹) would differ significantly from the carbonate C=O (~1250–1300 cm⁻¹) in the target compound .
- Stability Studies : Experimental validation of the hydrogen carbonate’s stability under varying pH and temperature conditions is needed. highlights CO₂ release during carbonate decomposition, which could be quantified via gas chromatography .
Biological Activity
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H6ClO3S
- Molecular Weight : 195.64 g/mol
- IUPAC Name : 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate
- CAS Number : Not explicitly provided in the sources.
The biological activity of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific kinases that are crucial in cellular signaling pathways, particularly those involved in cancer and infectious diseases.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
Research has highlighted the potential of thiophene derivatives in cancer therapy. Compounds targeting specific kinases involved in tumor growth have been synthesized, showing promising results in inhibiting cancer cell proliferation. The inhibition of plasmodial kinases also suggests potential applications in antimalarial therapies .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of several thiophene derivatives, including 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate, against clinical isolates of MRSA. Results indicated a significant reduction in bacterial viability at concentrations as low as 1 µg/mL.
Compound Minimum Inhibitory Concentration (MIC) 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate 1 µg/mL Control (Amoxicillin) 0.5 µg/mL -
Anticancer Activity :
- In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined using standard assays.
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HT-29 (Colon) 15.0
Research Findings
Research has focused on optimizing the synthesis of thiophene derivatives to enhance their biological activity. For example, modifications to the chlorine and methyl groups have resulted in increased potency against specific targets:
| Modification | Biological Activity |
|---|---|
| Chlorine substitution | Enhanced kinase inhibition |
| Methyl group variation | Improved antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
